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molecular formula C9H9Cl2NO B7590859 2,5-dichloro-N-ethylbenzamide

2,5-dichloro-N-ethylbenzamide

Cat. No. B7590859
M. Wt: 218.08 g/mol
InChI Key: SEACFFLHIBYADH-UHFFFAOYSA-N
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Patent
US05834447

Procedure details

2,5-Dichlorobenzoyl chloride (51 mmol) and 70% aq EtNH2 (130 mmol) were combined according to General Method E1 to afford 9.4 g of N-ethyl-2,5-dichlorobenzamide as a beige solid, an 85% yield.
Quantity
51 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:12]([NH2:14])[CH3:13]>>[CH2:12]([NH:14][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:2]=1[Cl:1])[CH3:13]

Inputs

Step One
Name
Quantity
51 mmol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
Step Two
Name
Quantity
130 mmol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(C1=C(C=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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